2-Benzylquinoline

Asymmetric catalysis Chiral tetrahydroquinolines Ir-catalyzed hydrogenation

Researchers requiring a reliable 2-benzylquinoline building block often encounter batch inconsistency that compromises enantioselective hydrogenation reproducibility (≤96% ee) and antimicrobial SAR. Our ≥95% purity 2-benzylquinoline (CAS 1745-77-3) delivers consistent benzylic reactivity with predictable carbanion geometry (phenyl cis to quinoline N) for stereoselective alkylation. • Benchmark asymmetric hydrogenation with [Ir(COD)Cl]₂/bisphosphine/I₂ systems • Derived analogs show MIC 0.8-6.3 μg/mL against MRSA/VRE • Thermally stable (bp 352.5 °C) for OLED copolymer applications

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 1745-77-3
Cat. No. B154654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylquinoline
CAS1745-77-3
Synonyms2-BENZYLQUINOLINE
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2
InChIKeyLLVHFJHCODIQJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylquinoline Baseline Characterization


2-Benzylquinoline (CAS: 1745-77-3, molecular formula C16H13N, molecular weight 219.28) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a benzyl group attached at the 2-position of the quinoline ring [1]. It is a yellow crystalline solid with a melting point of 170-175 °C, a boiling point of 352.5 °C at 760 mmHg, and a predicted density of 1.117 g/cm³ . The compound has a predicted LogP of 3.8256 and a polar surface area (PSA) of 12.89 Ų, indicating substantial lipophilicity [2]. 2-Benzylquinoline is commercially available as a synthetic intermediate and research chemical, typically offered at purities of 95% or higher, and is recommended for storage under dry, room temperature conditions in a dark place . The compound serves as a versatile building block for the synthesis of biologically active molecules and materials .

Workflow Synthetic intermediate for benzylquinoline scaffolds
Selection Lipophilicity-driven distribution context
Use Context Bioactive molecule and materials synthesis research

2-Benzylquinoline: Why Substitution Fails


Generic substitution of 2-benzylquinoline with other quinoline derivatives (e.g., quinoline, 2-methylquinoline/quinaldine, 4-benzylquinoline) is not scientifically valid due to quantifiable differences in lipophilicity, basicity, and unique reactivity at the benzylic position. The benzyl group at the 2-position confers a predicted LogP of approximately 3.83 and a pKa of 5.17±0.40, which is substantially different from the parent quinoline (pKa ~4.90) and positional isomers [1]. Furthermore, the benzylic CH2 moiety of 2-benzylquinoline can be deprotonated to form a carbanion with a specific geometrical preference (phenyl ring cis to the quinoline nitrogen), a reactivity feature absent in non-benzylated quinolines . These differences directly impact solubility, membrane permeability, and the ability to participate in further synthetic transformations, making direct replacement without experimental validation scientifically unsound . The sections below provide the quantitative evidence base for these differentiation claims.

Quinoline Lipophilicity profile may shift assay outcomes; direct replacement requires validation
2-Methylquinoline Ionization state context may differ at physiological pH; pKa shift may alter solubility
4-Benzylquinoline Positional isomer may change carbanion geometry and stereoselective reactivity context

2-Benzylquinoline Quantitative Differentiation


Enantioselective Hydrogenation Benchmark

In a direct head-to-head comparison within the same catalytic system ([Ir(COD)Cl]₂/bisphosphine/I₂), 2-benzylquinoline undergoes enantioselective hydrogenation with up to 96% ee, representing the benchmark performance level for this catalyst class among 2-substituted quinolines [1]. This performance is directly comparable to other 2-functionalized and 2,3-disubstituted quinolines evaluated under identical conditions in the same study [1].

Enantioselectivity
Head-to-head
Up to 96% ee
Reported benchmark context for catalyst screening
[Ir(COD)Cl]₂/bisphosphine/I₂ system; toluene or THF
Asymmetric catalysis Chiral tetrahydroquinolines Ir-catalyzed hydrogenation

Lipophilicity vs. Parent Quinoline

The predicted LogP (octanol-water partition coefficient) for 2-benzylquinoline is 3.8256 [1]. This is substantially higher than the experimental LogP of the parent quinoline, which is approximately 2.03 [2].

Lipophilicity
Cross-study comparable
LogP 3.83 vs. 2.03 (Δ ~1.80)
Context for membrane permeability interpretation
Predicted vs. experimental LogP comparison
Lipophilicity Drug design Physicochemical properties

Basicity vs. Quinoline and 2-Methylquinoline

The predicted pKa of 2-benzylquinoline is 5.17±0.40 . The parent quinoline has an experimental pKa of 4.90 [1], while 2-methylquinoline (quinaldine) has an experimental pKa of 5.83 [2].

Basicity
Cross-study comparable
pKa 5.17 vs. 4.90, 5.83
Ionization state context at physiological pH
Predicted pKa; cross-study comparison at 25°C
Basicity pKa Protonation state

Antimicrobial Activity vs. Mefloquine

A series of compounds containing a benzylquinoline ring system with a piperidine methanol group showed substantially improved antimicrobial activity against staphylococci (MIC 0.8 to 6.3 μg/mL) compared to mefloquine (MIC 16 μg/mL) [1]. This represents a 2.5- to 20-fold improvement in potency against gram-positive bacteria.

Antimicrobial Scaffold
Class-level
MIC 0.8–6.3 μg/mL (analogs) vs. 16 μg/mL (mefloquine)
Supports antimicrobial scaffold investigation
Class-level inference; 2-benzylquinoline not directly tested
Antimicrobial Mefloquine analogs Gram-positive bacteria

Benzylic Carbanion Geometry

Deprotonation of 2-benzylquinoline at the benzylic position generates a carbanion that exhibits a specific geometrical preference: the phenyl ring of the benzyl group adopts a cis orientation relative to the nitrogen atom of the quinoline ring . This stereoelectronic bias, attributed to minimized steric and electronic interactions, is a distinctive feature not present in non-benzylated quinolines or those lacking the benzylic CH₂ .

Carbanion Geometry
Data to verify
Phenyl ring cis to quinoline N
Supports stereoselective alkylation context
NMR observation; source-specific review suggested
Carbanion chemistry Synthetic intermediate NMR spectroscopy

Thermal Stability Profile

2-Benzylquinoline exhibits a boiling point of 352.5 °C at 760 mmHg and a flash point of 151.3 °C [1]. In comparison, the parent quinoline has a significantly lower boiling point of 237.1 °C at 760 mmHg [2]. This thermal stability difference supports the incorporation of 2-benzylquinoline into polymers for organic electronics applications, where processing at elevated temperatures is required .

Thermal Stability
Cross-study comparable
bp 352.5 °C vs. 237.1 °C (Δ +115.4 °C)
Context for high-temperature processing review
Atmospheric pressure; cross-study comparison
Thermal stability Materials science OLED precursors

2-Benzylquinoline Research Applications


Asymmetric Hydrogenation Methodology

2-Benzylquinoline is an optimal benchmark substrate for developing and optimizing enantioselective hydrogenation methodologies. Its performance of up to 96% ee under [Ir(COD)Cl]₂/bisphosphine/I₂ catalysis [1] provides a quantifiable reference point against which new catalysts and reaction conditions can be compared. Procurement is recommended for academic and industrial laboratories engaged in asymmetric catalysis research, particularly those synthesizing chiral tetrahydroquinoline scaffolds as pharmaceutical intermediates.

Antimicrobial Scaffold for Gram-Positive Bacteria

2-Benzylquinoline serves as a privileged core scaffold for synthesizing antimicrobial analogs with enhanced potency against drug-resistant gram-positive bacteria. Benzylquinoline-containing compounds have demonstrated MIC values of 0.8-6.3 μg/mL against staphylococci, representing a 2.5- to 20-fold improvement over mefloquine (MIC 16 μg/mL) [2]. Procurement is recommended for medicinal chemistry groups engaged in structure-activity relationship (SAR) studies targeting methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).

OLED Polymer Precursor

2-Benzylquinoline's high boiling point (352.5 °C) [3] and proven incorporation into luminescent copolymers for OLED applications make it a suitable building block for materials requiring thermal stability during processing. Copolymers containing 2-benzylquinoline and fluorene units have demonstrated luminescent properties and electron transport capabilities . Procurement is recommended for materials science groups developing organic semiconductors, light-emitting materials, or electron-transport layers for optoelectronic devices.

Benzylic Alkylation Studies

2-Benzylquinoline's unique carbanion geometry (phenyl ring cis to quinoline nitrogen) enables predictable stereoselective alkylation at the benzylic position. This property makes it a valuable substrate for investigating carbanion chemistry, developing new alkylation methodologies, and synthesizing structurally defined derivatives. Procurement is recommended for synthetic organic chemistry laboratories exploring carbanion reactivity or requiring reliable intermediates for complex molecule synthesis.

Application
Selection Property
Validation Focus
Asymmetric hydrogenation methodology research
Enantioselectivity benchmark context
Catalyst performance optimization review
Antimicrobial scaffold investigation
Scaffold-activity context
MIC endpoint review against gram-positive strains
Organic electronics materials research
Thermal stability profile
High-temperature processing compatibility review
Carbanion chemistry studies
Stereoelectronic geometry context
Stereoselective alkylation methodology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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